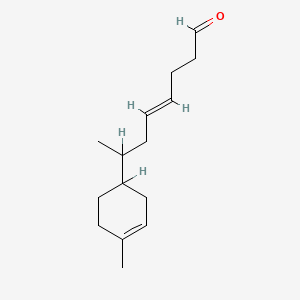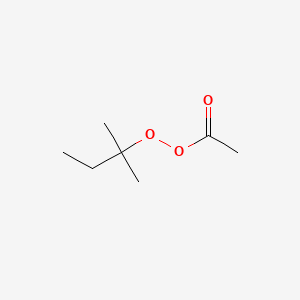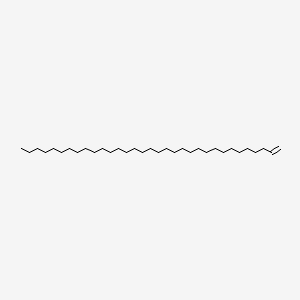
1-Tritriacontene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tritriacontene is a long-chain hydrocarbon with the molecular formula C33H66 . It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond within its carbon chain. This compound is part of the larger family of alkenes, which are known for their reactivity due to the presence of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tritriacontene can be synthesized through various methods, including the Wittig reaction , which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. Another method is the hydroboration-oxidation of 1-tritriacontyne, which involves the addition of borane to the alkyne followed by oxidation to yield the alkene.
Industrial Production Methods: Industrial production of this compound typically involves the cracking of larger hydrocarbons . This process breaks down larger molecules into smaller ones, including alkenes like this compound. The conditions for this process include high temperatures and the presence of a catalyst to facilitate the breaking of carbon-carbon bonds.
Chemical Reactions Analysis
Types of Reactions: 1-Tritriacontene undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can convert it into 1-tritriacontane, a saturated hydrocarbon.
Substitution: Halogenation can occur, where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: in the presence of a is typically employed.
Substitution: like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Epoxides: and from oxidation.
1-Tritriacontane: from reduction.
Halogenated alkanes: from substitution.
Scientific Research Applications
1-Tritriacontene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of long-chain alkenes and their behavior under various chemical reactions.
Biology: It serves as a reference compound in the study of lipid metabolism and the role of long-chain hydrocarbons in biological systems.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Industry: It is used in the production of lubricants and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-tritriacontene involves its reactivity due to the presence of the double bond. This double bond can participate in various chemical reactions, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved include:
Electrophilic addition: The double bond acts as a nucleophile, reacting with electrophiles to form addition products.
Radical reactions: The double bond can also participate in radical reactions, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
- 1-Octadecene
- 1-Eicosene
- 1-Docosene
These compounds share similar reactivity patterns but differ in their chain lengths and specific applications.
Properties
CAS No. |
61868-11-9 |
|---|---|
Molecular Formula |
C33H66 |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
tritriacont-1-ene |
InChI |
InChI=1S/C33H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-33H2,2H3 |
InChI Key |
DRJAAODMPBOZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


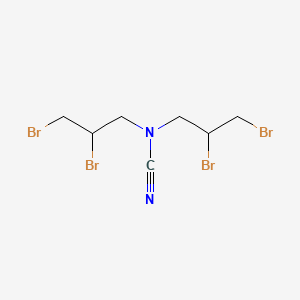
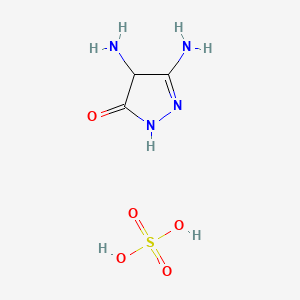


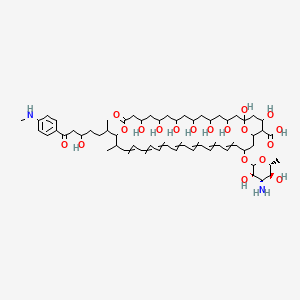

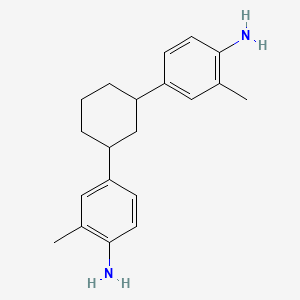

![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)

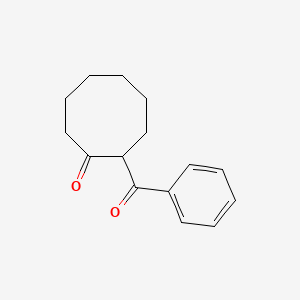
![[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)
